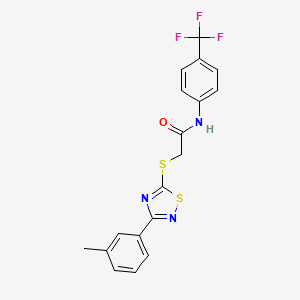

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 864918-04-7

Cat. No.: VC6781793

Molecular Formula: C18H14F3N3OS2

Molecular Weight: 409.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864918-04-7 |

|---|---|

| Molecular Formula | C18H14F3N3OS2 |

| Molecular Weight | 409.45 |

| IUPAC Name | 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

| Standard InChI Key | KHFNIGSXRZPFMJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound is defined by the molecular formula C₁₈H₁₄F₃N₃OS₂ and a molecular weight of 409.45 g/mol . Its IUPAC name, 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, reflects its three primary structural components:

-

Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

-

Thioether linkage: A sulfur atom connecting the thiadiazole ring to the acetamide group.

-

Trifluoromethyl-substituted phenyl group: A para-substituted phenyl ring with a -CF₃ group, enhancing lipophilicity and metabolic stability .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 864918-04-7 | |

| Molecular Formula | C₁₈H₁₄F₃N₃OS₂ | |

| Molecular Weight | 409.45 g/mol | |

| SMILES | CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| InChIKey | KHFNIGSXRZPFMJ-UHFFFAOYSA-N |

Synthesis and Characterization

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

-

NMR spectroscopy: Identifies proton environments, particularly the trifluoromethyl group’s deshielding effect .

-

Mass spectrometry: Validates molecular weight via [M+H]⁺ peaks at m/z 409.45.

-

IR spectroscopy: Detects carbonyl (C=O) stretches near 1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but predictions based on structural analogs suggest:

-

Lipophilicity: High logP (~4.2) due to the trifluoromethyl and aromatic groups, favoring membrane permeability .

-

Stability: Resistance to hydrolysis under acidic conditions, attributed to the electron-withdrawing -CF₃ group.

Table 2: Predicted Physicochemical Properties

| Property | Value/Description | Basis |

|---|---|---|

| LogP | ~4.2 | Trifluoromethyl group |

| Melting Point | Not reported | – |

| Solubility in Water | Low | High lipophilicity |

Biological Activities and Mechanisms

Table 3: Biological Activities of Analogous Thiadiazoles

Applications and Industrial Relevance

Pharmaceutical Development

-

Central nervous system (CNS) agents: Structural similarity to acetazolamide suggests potential in epilepsy treatment .

-

Antimicrobials: Thiadiazole derivatives are explored as broad-spectrum antibiotics .

Agrochemical Uses

-

Herbicides: Thioacetamide derivatives inhibit plant acetyl-CoA carboxylase.

-

Fungicides: The thiadiazole core disrupts fungal ergosterol synthesis.

Comparative Analysis with Structural Analogs

Role of Substituents

-

Trifluoromethyl vs. methyl groups: The -CF₃ group enhances metabolic stability compared to -CH₃ .

-

Thioether vs. ether linkages: Sulfur’s polarizability improves binding to metalloenzymes .

Table 4: Impact of Substituents on Bioactivity

| Substituent | Effect on Activity | Example Compound |

|---|---|---|

| -CF₃ | Increased lipophilicity and stability | 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |

| -OCH₃ | Enhanced solubility | Methazolamide |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume